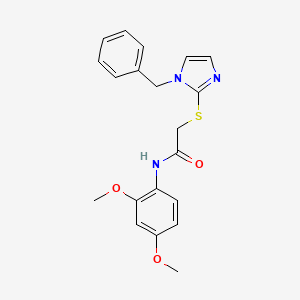

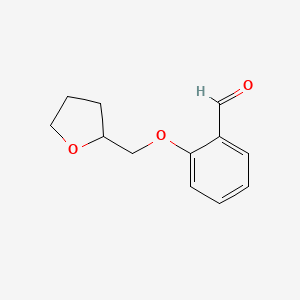

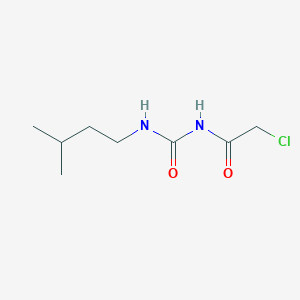

3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes . Thiazolidine diones are another class of compounds that are often used in medicinal chemistry, but specific information about “3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is not available in the sources I found.

Molecular Structure Analysis

Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms . The specific molecular structure of “3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is not available in the sources I found.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

1,2,3-Triazoles have garnered significant attention in drug discovery due to their versatile properties. The compound , with its unique hybrid structure, may serve as a scaffold for designing novel drugs. Researchers can modify its substituents to create analogs with potential therapeutic effects. For instance, anticonvulsant drugs like Rufinamide and broad-spectrum cephalosporin antibiotics contain a 1,2,3-triazole core .

Other Applications

Beyond the mentioned fields, 1,2,3-triazoles play roles in diverse areas such as catalysis, coordination chemistry, and ligand design.

Wirkmechanismus

Target of Action

The primary targets of 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione are likely to be various enzymes and receptors in the biological system . Triazole compounds, which this molecule is a part of, are known to bind readily with these targets, exhibiting versatile biological activities .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the biological system. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can lead to the inhibition or activation of the enzyme, resulting in changes in the biological system .

Biochemical Pathways

Triazole compounds are known to have excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics . They undergo a transformation between the enol and keto forms after excited-state proton transfer . This transformation could affect various biochemical pathways and their downstream effects.

Pharmacokinetics

Triazole compounds are known to have a broad range of applications in biomedicinal, biochemical, and material sciences . They are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For example, if the compound inhibits an enzyme, it could prevent the enzyme from catalyzing its reaction, leading to changes in the cellular processes that depend on that reaction .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other molecules, and the temperature. For example, the transformation between the enol and keto forms of triazole compounds after excited-state proton transfer could be influenced by these environmental factors .

Eigenschaften

IUPAC Name |

3-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3S/c21-13-9-24-15(23)19(13)11-7-18(8-11)14(22)12-6-16-20(17-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXVTFHAVXGERU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide](/img/structure/B2509498.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2509511.png)

![4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2509512.png)